molecular formula C12H20N2O5 B6263974 (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol CAS No. 1921281-12-0

(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol

Cat. No.: B6263974
CAS No.: 1921281-12-0
M. Wt: 272.30 g/mol
InChI Key: XEULODMRTGSBFU-UHFFFAOYSA-N
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Description

(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol is a pyrazine derivative featuring a hydrophilic triethylene glycol methyl ether chain at the 6-position and a hydroxymethyl group (-CH2OH) at the 2-position. The compound’s structure combines a heteroaromatic pyrazine core with polar substituents, enhancing its solubility in aqueous and organic solvents. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to participate in hydrogen bonding .

Properties

CAS No.

1921281-12-0

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyrazin-2-yl]methanol

InChI

InChI=1S/C12H20N2O5/c1-16-2-3-17-4-5-18-6-7-19-12-9-13-8-11(10-15)14-12/h8-9,15H,2-7,10H2,1H3

InChI Key

XEULODMRTGSBFU-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=NC(=CN=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol typically involves multi-step organic reactions One common method starts with the preparation of the pyrazine ring, followed by the sequential addition of ethoxy groups

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Addition of Ethoxy Groups: The ethoxy groups are introduced via nucleophilic substitution reactions, often using ethylene glycol derivatives in the presence of a base such as sodium hydride.

    Introduction of the Methanol Group: The final step involves the reduction of an ester or aldehyde precursor to form the methanol group, typically using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohols or amines, using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy groups can enhance solubility and bioavailability, while the pyrazine ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Ethoxy Chain Modifications
  • Target Compound : The triethylene glycol methyl ether chain (OCH2CH2OCH2CH2OCH2CH2OCH3) at the 6-position contributes to high hydrophilicity, making it suitable for applications requiring aqueous solubility. The hydroxymethyl group at the 2-position provides a site for further functionalization (e.g., esterification, oxidation) .
  • Example 136 (EP 4 374 877 A2): A quinoline derivative with a shorter ethoxy chain (6-(2-(2-methoxyethoxy)ethoxy) group). The quinoline core’s extended aromaticity may enhance π-π stacking interactions compared to pyrazine, but the shorter chain reduces solubility in polar solvents .
  • Compound HL5 () : Contains a benzimidazole core with a bis(2-(2-methoxyethoxy)ethyl)sulfamoyl group. The bulkier substituents reduce solubility compared to the target compound but may improve binding to hydrophobic targets .
Core Heterocycle Variations
  • 2-Acetyl Pyrazine () : Features a pyrazine core with an acetyl group (C6H6N2O). The lack of hydrophilic substituents results in lower water solubility. This compound is primarily used as a flavoring agent, highlighting how substituents dictate functional roles .
  • Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate (): A pyridine-based derivative with cyano and ester groups. The pyridine ring’s basicity contrasts with pyrazine’s electron-deficient nature, altering reactivity in nucleophilic environments .

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Trends Applications
Target Compound Pyrazine -CH2OH, triethylene glycol methyl ether ~356 (estimated) High in polar solvents Drug delivery, catalysis
2-Acetyl Pyrazine Pyrazine -COCH3 122.12 Low in water Flavoring agent
Example 136 (EP 4 374 877 A2) Quinoline Shorter ethoxy chain, -CN 591 (M+1) Moderate in DMF/EtOH Kinase inhibition
2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol Benzene Phenoxy-ethoxy chain, -OH ~282 (CAS 9036-19-5) High in organic solvents Surfactant, emulsifier

Note: Molecular weights estimated from empirical formulas or patent data .

Biological Activity

The compound (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol, a pyrazine derivative, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple ether linkages and a pyrazine ring. Its molecular formula is C₁₃H₁₈N₂O₅, with a molecular weight of approximately 286.29 g/mol. The presence of the methoxyethoxy groups suggests potential for solubility in organic solvents and possible interactions with biological membranes.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In a study examining the acute toxicity of related compounds with similar ether structures, it was found that the oral LD50 values in rats were notably high, indicating low acute toxicity. Specifically, compounds with similar structures showed LD50 values around 11,800 mg/kg for oral administration, suggesting that this compound may exhibit comparable safety margins in acute exposure scenarios .

Pharmacological Effects

Research has indicated that pyrazine derivatives can exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some studies have reported that pyrazine derivatives possess significant antibacterial properties. For instance, derivatives similar to this compound were shown to inhibit the growth of various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 25 µM .
  • Antioxidant Properties : Pyrazine compounds are also noted for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This activity is crucial for potential applications in preventing cellular damage associated with various diseases.

Case Studies

  • Reproductive Toxicity : A study involving related ether compounds indicated reproductive toxicity at high doses (1,200 mg/kg/day), with effects observed on male reproductive organs. This highlights the necessity for careful evaluation of reproductive health when considering therapeutic applications .
  • Liver Toxicity : In repeated dose studies, slight hepatotoxic effects were noted at doses exceeding 1,200 mg/kg/day. These findings underscore the importance of monitoring liver function when administering compounds with similar structural characteristics .

Summary of Findings

Biological ActivityObservations
Acute ToxicityLow acute toxicity; LD50 values around 11,800 mg/kg (oral)
Antimicrobial ActivityEffective against MRSA; inhibition at concentrations as low as 25 µM
Reproductive ToxicityEffects observed at doses > 1,200 mg/kg/day
Liver ToxicityMild hepatotoxicity noted at doses exceeding 1,200 mg/kg/day

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